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Compound of Interest

Compound Name: Pkm2-IN-1

Cat. No.: B608923 Get Quote

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the

conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly

expressed in a low-activity dimeric form, which facilitates the "Warburg effect" or aerobic

glycolysis.[1][2] This metabolic phenotype is characterized by increased glucose uptake and

lactate production, even in the presence of oxygen. The dimeric state of PKM2 slows the

glycolytic flux, allowing for the accumulation of upstream glycolytic intermediates that are

shunted into biosynthetic pathways (e.g., pentose phosphate pathway, serine synthesis) to

support rapid cell proliferation.[3][4]

Pkm2-IN-1 (also known as Compound 3k) is a specific inhibitor of PKM2.[5][6] By targeting

PKM2, Pkm2-IN-1 disrupts the metabolic adaptability of cancer cells. Its inhibitory action

perturbs the glycolytic pathway, leading to reduced cell proliferation, induction of cell cycle

arrest, and in some cases, autophagic cell death.[6][7] These characteristics make Pkm2-IN-1
a valuable tool for in vitro studies aimed at understanding and reversing the metabolic

reprogramming central to cancer biology.

Mechanism of Action

Pkm2-IN-1 inhibits the enzymatic activity of PKM2. This inhibition leads to a bottleneck at the

final step of glycolysis, causing a buildup of glycolytic intermediates and a reduction in the

production of pyruvate and ATP.[6] This metabolic disruption triggers downstream signaling

cascades, such as the inhibition of the AKT/mTOR pathway, which are crucial for cell growth
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and survival.[7] The ultimate cellular consequences include suppressed proliferation and

induction of apoptosis or autophagy, making it an effective compound for studying cancer

metabolism.[6][7]

Quantitative Data Summary
The following tables summarize the reported in vitro activity of Pkm2-IN-1.

Table 1: Inhibitory Activity of Pkm2-IN-1

Target IC50 (μM) Assay Conditions

PKM2 2.95 ± 0.53 Enzyme activity assay.[5]

Table 2: Antiproliferative Activity of Pkm2-IN-1 in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (μM) Assay
Incubation
Time (h)

HCT-116
Colorectal

Carcinoma
0.18 MTS 48

HeLa Cervical Cancer 0.29 MTS 48

NCI-H1299
Non-Small Cell

Lung Cancer
1.56 MTS 48

A549
Non-Small Cell

Lung Cancer
0.15 MTT 72

SK-OV-3
Ovarian

Adenocarcinoma

Not specified,

effective at 1-15

µM

MTT 48

Data sourced from references[5][6][7].
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Caption: Pkm2-IN-1 inhibits dimeric PKM2, disrupting glycolysis and downstream signaling.

Experimental Protocols
This section provides detailed protocols for key in vitro experiments to study metabolic

reprogramming using Pkm2-IN-1.

General Experimental Workflow
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Caption: General workflow for in vitro analysis of Pkm2-IN-1 effects on cancer cells.

Cell Viability Assay (MTS/MTT)
This protocol determines the effect of Pkm2-IN-1 on cell proliferation and cytotoxicity.
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Caption: Workflow for assessing cell viability after Pkm2-IN-1 treatment.

Protocol:
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Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of

3,000-5,000 cells per well in 100 µL of complete culture medium.[5][7]

Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to

allow cells to attach.

Treatment: Prepare serial dilutions of Pkm2-IN-1 (e.g., 0.01 to 100 µM) in culture medium.

Remove the old medium from the wells and add 100 µL of the Pkm2-IN-1 dilutions. Include a

vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the cells with the compound for the desired period (typically 48 or 72

hours).[5][6]

Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.[5]

Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you must first remove

the medium and add 100 µL of DMSO to dissolve the formazan crystals.

Measurement: Measure the absorbance using a microplate reader at 490 nm for MTS or 570

nm for MTT.[5]

Analysis: Normalize the absorbance values to the vehicle control and calculate the half-

maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis
This protocol is used to measure the expression levels of PKM2 and related signaling proteins

(e.g., AKT, mTOR).
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Caption: Western blot workflow to analyze protein expression changes.
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Protocol:

Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80%

confluency. Treat with Pkm2-IN-1 at desired concentrations for 24-48 hours.

Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA lysis buffer

containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect

the supernatant and determine the protein concentration using a BCA assay.[8]

SDS-PAGE: Denature 15-30 µg of protein per sample by boiling in Laemmli buffer. Load the

samples onto a 4-12% Bis-Tris gel and run electrophoresis to separate proteins by size.[8]

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody against the protein of

interest (e.g., rabbit anti-PKM2, 1:1000 dilution) overnight at 4°C.[8][9] Use an antibody for a

housekeeping protein (e.g., β-actin) as a loading control.

Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated

secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL)

substrate. Visualize the protein bands using a chemiluminescence imaging system.

Densitometry can be performed using software like ImageJ.

Lactate and Glucose Assays
These protocols measure the concentration of lactate secreted into and glucose consumed

from the culture medium, key indicators of the Warburg effect.
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Seed cells and treat with
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Caption: Workflow for measuring glucose consumption and lactate production.

Protocol:
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Cell Culture and Treatment: Plate cells and treat with Pkm2-IN-1 as described in previous

protocols.

Sample Collection: At desired time points (e.g., 24, 48 hours), collect a small aliquot (e.g.,

20-50 µL) of the culture medium. Also collect a sample of fresh medium to serve as a

baseline.[10][11]

Sample Preparation: Centrifuge the collected medium at 2,000 rpm for 5 minutes to pellet

any floating cells or debris.

Assay Procedure: Use a commercially available colorimetric or fluorometric assay kit for

lactate (e.g., from BioVision, Abcam) or glucose.[10]

Reaction: Add the prepared medium samples to a 96-well plate. Prepare a standard curve

according to the kit's instructions. Add the reaction mix to all wells.

Incubation and Measurement: Incubate the plate for the time and temperature specified in

the kit's protocol (e.g., 30 minutes at room temperature). Measure the absorbance or

fluorescence on a microplate reader.

Calculation: Determine the concentration of lactate or glucose in each sample by comparing

its reading to the standard curve. Glucose consumption is calculated by subtracting the final

glucose concentration from the baseline concentration.

Normalization: Normalize the lactate production and glucose consumption values to the cell

number (determined by cell counting) or total protein content of the corresponding well to

account for differences in cell proliferation.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of Pkm2-IN-1 to its target protein (PKM2)

in intact cells. Ligand binding typically stabilizes the target protein, increasing its melting

temperature.[12][13]
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Treat intact cells with
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Caption: CETSA workflow to confirm direct target engagement of Pkm2-IN-1 with PKM2.
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Protocol:

Cell Treatment: Harvest cultured cells and resuspend them in a suitable buffer (e.g., PBS

with protease inhibitors). Treat the cell suspension with Pkm2-IN-1 (e.g., 0.3 µM) or vehicle

(DMSO) and incubate for 1 hour at 37°C.[6]

Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal

cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 65°C in 2.5°C

increments).[14]

Cooling: Cool the samples at room temperature for 3 minutes.

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid

nitrogen and a warm water bath.[15]

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to

pellet the aggregated, denatured proteins.[15]

Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-

denatured protein fraction.

Analysis: Analyze the amount of soluble PKM2 remaining in the supernatant at each

temperature point using Western Blot, as described in Protocol 2.

Curve Generation: Quantify the band intensities and plot them against the corresponding

temperature. A shift in the melting curve to a higher temperature in the Pkm2-IN-1-treated

samples indicates target stabilization and therefore, direct engagement.[6][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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